REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[OH:12])[CH:7]=[O:8])[CH3:2].C(=O)([O-])[O-].[K+].[K+].I[CH:20]([CH3:22])[CH3:21]>CN(C)C=O>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[O:12][CH:20]([CH3:22])[CH3:21])[CH:7]=[O:8])[CH3:2] |f:1.2.3|
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=O)C=CC1O
|
Name
|
|
Quantity
|
33.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
IC(C)C
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Control Type
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UNSPECIFIED
|
Setpoint
|
45 °C
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Type
|
CUSTOM
|
Details
|
stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
CUSTOM
|
Details
|
the crude reaction mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (3×)
|
Type
|
WASH
|
Details
|
The combined extracts were then washed with water (3×)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
brine and dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C=O)C=CC1OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 g | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |